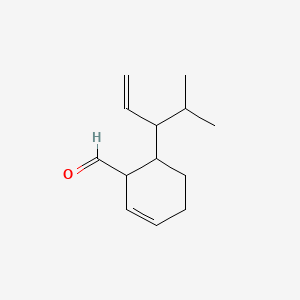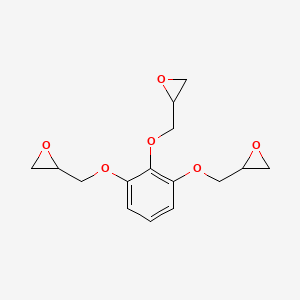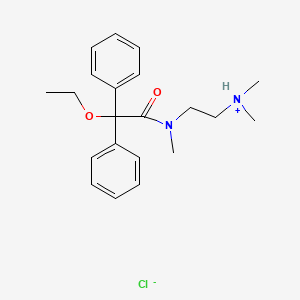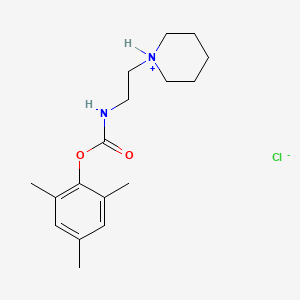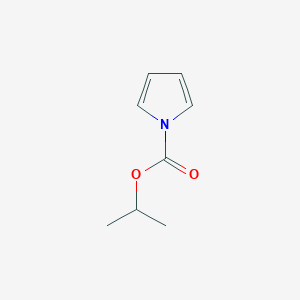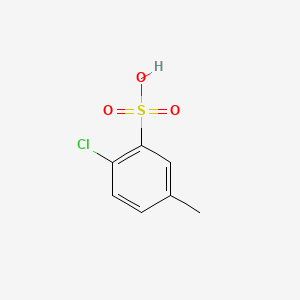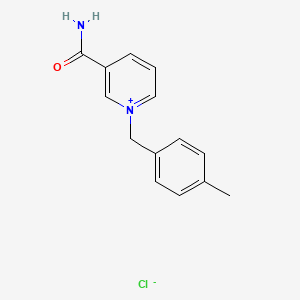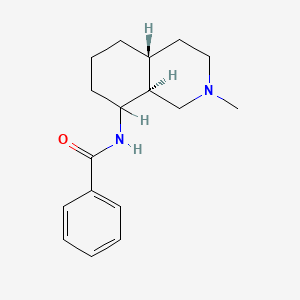
trans-Decahydro-8-benzamido-2-methylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Decahydro-8-benzamido-2-methylisoquinoline: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms, and a benzamido group attached to the isoquinoline core. The presence of a methyl group further adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-8-benzamido-2-methylisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of phenylethylamines, which are substituted on the chain or the ring. The amine nitrogen is acylated and then cyclized to form the isoquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the efficiency and eco-friendliness of the synthesis process .
化学反应分析
Types of Reactions: trans-Decahydro-8-benzamido-2-methylisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, trans-Decahydro-8-benzamido-2-methylisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound can be used to study the interactions between isoquinoline derivatives and biological macromolecules, such as proteins and nucleic acids. It may also serve as a model compound for understanding the behavior of similar natural products.
Medicine: In medicine, this compound and its derivatives may have potential therapeutic applications. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
作用机制
The mechanism of action of trans-Decahydro-8-benzamido-2-methylisoquinoline involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes.
相似化合物的比较
- cis-Decahydro-8-benzamido-2-methylisoquinoline
- trans-Octahydro-N-methylisoquinoline
- cis-Octahydro-N-methylisoquinoline
Comparison: Compared to its similar compounds, trans-Decahydro-8-benzamido-2-methylisoquinoline has a unique combination of structural features, including the trans configuration and the presence of a benzamido group. These features contribute to its distinct chemical reactivity and biological activity. For example, the trans configuration may result in different steric interactions and binding affinities compared to the cis configuration .
属性
CAS 编号 |
53525-90-9 |
|---|---|
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC 名称 |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15-,16?/m1/s1 |
InChI 键 |
IJCPGHZBVADIGP-CWSLVUQWSA-N |
手性 SMILES |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


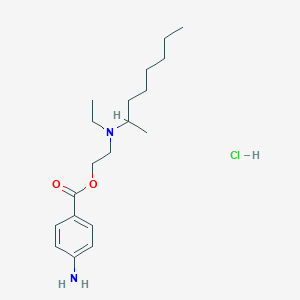
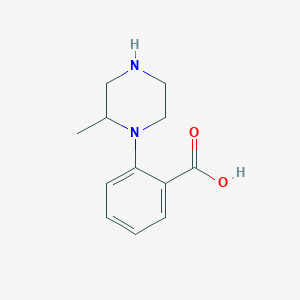
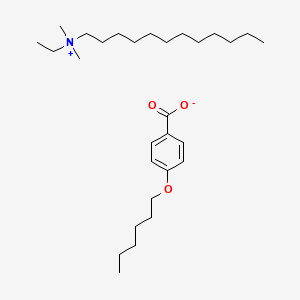
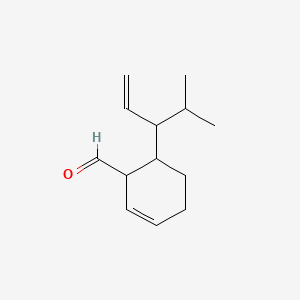

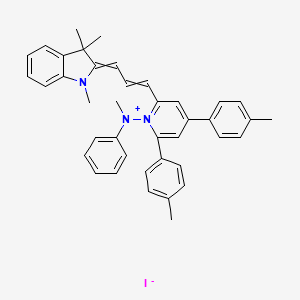
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
